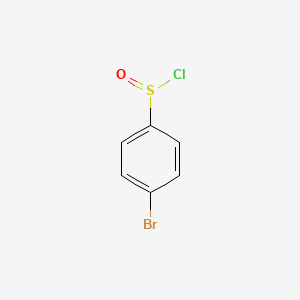

4-Bromobenzenesulfinic chloride

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H4BrClOS |

|---|---|

Molecular Weight |

239.52 g/mol |

IUPAC Name |

4-bromobenzenesulfinyl chloride |

InChI |

InChI=1S/C6H4BrClOS/c7-5-1-3-6(4-2-5)10(8)9/h1-4H |

InChI Key |

KAATYWZRDPSPPV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1S(=O)Cl)Br |

Origin of Product |

United States |

Foundational & Exploratory

Strategic Utilization of 4-Bromobenzenesulfonyl Chloride in Medicinal Chemistry

Executive Summary: The Dual-Functional Scaffold

In the landscape of medicinal chemistry, 4-Bromobenzenesulfonyl chloride (4-BBSC) is not merely a reagent; it is a strategic scaffold.[1][2] While its primary utility lies in the introduction of the sulfonyl moiety—a pharmacophore critical to antibiotics, diuretics, and protease inhibitors—its true value is defined by the para-bromo substituent.[1]

This halogen handle allows 4-BBSC to serve as a linchpin in divergent synthesis . It enables the rapid construction of a sulfonamide core followed by downstream elaboration via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig).[1] This guide moves beyond basic properties to explore the mechanistic nuances, optimized protocols, and handling requirements necessary to deploy 4-BBSC effectively in high-throughput drug discovery.

Physicochemical Profile

Understanding the physical limits of 4-BBSC is a prerequisite for reaction optimization.[1] The compound is a solid electrophile that requires strict moisture control.

Table 1: Core Physicochemical Properties

| Property | Value / Description | Practical Implication |

| CAS Number | 98-58-8 | Universal identifier for sourcing.[1][3] |

| Molecular Formula | C₆H₄BrClO₂S | MW: 255.52 g/mol .[3][4][5][6] |

| Appearance | White to light tan crystalline solid | Darkening indicates hydrolysis/decomposition. |

| Melting Point | 74–77 °C | Sharp MP indicates high purity; broad range suggests hydrolysis. |

| Boiling Point | ~153 °C (at 15 mmHg) | Volatility is low; rarely distilled. |

| Solubility | DCM, THF, Chloroform, DMSO | Incompatible with water (rapid hydrolysis). |

| Stability | Moisture Sensitive | Must be stored under inert gas (Ar/N₂) at 2–8 °C. |

Mechanistic Reactivity & Signaling Pathways[1]

The Sulfonylation Mechanism

The reaction of 4-BBSC with nucleophiles (amines, alcohols) proceeds via a nucleophilic substitution at the sulfur atom.[1] Unlike acyl chlorides, which proceed via a distinct tetrahedral intermediate, sulfonyl chlorides often exhibit a mechanism that borders on a concerted

Key Mechanistic Insight: The sulfonyl sulfur is hard and highly electrophilic. The reaction is driven by the expulsion of the chloride ion (

Visualization: Reaction Pathway

The following diagram illustrates the standard sulfonylation pathway and the competing hydrolysis risk.

Figure 1: Mechanistic flow of sulfonamide formation versus competitive hydrolysis.[1] Note the critical role of the base in driving equilibrium.

Experimental Protocols

Protocol A: Optimized Synthesis of N-Substituted Sulfonamides

Context: This protocol minimizes hydrolysis and maximizes yield using a biphasic or anhydrous approach.[1]

Reagents:

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Solvation: Dissolve the amine (1.0 equiv) and TEA (1.5 equiv) in anhydrous DCM (0.2 M concentration). Cool to 0 °C in an ice bath.

-

Scientist's Note: Cooling is critical. The reaction is exothermic; uncontrolled heat can lead to disulfonimide side products.

-

-

Addition: Dissolve 4-BBSC (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc).

-

Quench & Workup:

-

Dilute with DCM.

-

Wash with 1M HCl (to remove excess amine/pyridine).

-

Wash with Sat.

(to remove hydrolyzed sulfonic acid byproducts). -

Wash with Brine, dry over

, and concentrate.[7]

-

-

Purification: Recrystallize from Ethanol or purify via silica flash chromatography.

Protocol B: The "Suzuki-Ready" Workflow

Context: Why use the bromo-derivative? To couple it later. This logic dictates the protection strategy.

If the target molecule requires a bi-aryl motif connected to the sulfonamide, do not perform the Suzuki coupling on the sulfonyl chloride itself (it is too unstable).

-

Step 1: Form the Sulfonamide (Protocol A).

-

Step 2: Perform Suzuki-Miyaura coupling on the para-bromo position using

and an aryl boronic acid.[1]

Troubleshooting & Decision Logic

Variability in yield often stems from three factors: moisture presence, nucleophile sterics, or poor base choice. Use the following logic flow to determine reaction conditions.

Figure 2: Decision matrix for optimizing reaction conditions based on substrate properties.

Safety & Handling (E-E-A-T)

As a corrosive sulfonyl chloride, 4-BBSC presents specific hazards that must be mitigated via engineering controls.

-

Corrosivity (H314): 4-BBSC causes severe skin burns and eye damage.[1][8] It reacts with skin moisture to produce Hydrochloric Acid (HCl) and 4-bromobenzenesulfonic acid directly on the tissue.[1]

-

Control: Silver Shield® or Viton® gloves are recommended over standard nitrile for prolonged handling.

-

-

Inhalation Hazard: The powder is fine and easily aerosolized.

-

Control: Weighing must occur inside a fume hood.

-

-

Hydrolysis Pressure: Storing 4-BBSC in a sealed container that has absorbed moisture can lead to pressure buildup (

gas generation).-

Control: Store in a desiccator or under inert atmosphere. Open aged bottles with caution.

-

References

-

BenchChem. (2025).[7] An In-depth Technical Guide to the Synthesis of N-(4-bromobenzenesulfonyl)benzamide. Retrieved from [1]

-

Thermo Scientific Chemicals. (n.d.). 4-Bromobenzenesulfonyl chloride, 98% Product Specifications. Retrieved from [1]

-

Fisher Scientific. (2023). Safety Data Sheet: 4-Bromobenzenesulfonyl chloride. Retrieved from [1]

-

CymitQuimica. (n.d.). CAS 98-58-8: 4-Bromobenzenesulfonyl chloride Properties and Applications. Retrieved from [1]

-

ResearchGate. (2025). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved from

Sources

- 1. CAS 98-58-8: 4-Bromobenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. usbio.net [usbio.net]

- 4. echemi.com [echemi.com]

- 5. 4-Bromobenzenesulfonyl Chloride - Buy 4-Bromobenzenesulfonyl Chloride Product on Changzhou AoZun Composite Material Co.Ltd [aozunchem.com]

- 6. 4-Bromobenzenesulfonyl chloride CAS#: 98-58-8 [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.co.uk [fishersci.co.uk]

Technical Monograph: 4-Bromobenzenesulfonyl Chloride (Brosyl Chloride)

[1]

Executive Summary

4-Bromobenzenesulfonyl chloride (Brosyl chloride, BsCl) is a high-utility organosulfur reagent widely utilized in organic synthesis, medicinal chemistry, and structural biology.[1] While structurally analogous to the ubiquitous p-toluenesulfonyl chloride (Tosyl chloride), Brosyl chloride offers distinct technical advantages:

-

Enhanced Leaving Group Ability: The electron-withdrawing bromine atom increases the electrophilicity of the sulfonyl center and stabilizes the resulting sulfonate anion, making the brosylate group (OBs) a superior leaving group compared to tosylates (OTs) in nucleophilic substitutions.

-

Crystallographic Phasing: The heavy bromine atom (Z=35) serves as an anomalous scatterer, facilitating phase determination in X-ray crystallography via the Heavy Atom Method or Multi-wavelength Anomalous Dispersion (MAD).

-

Orthogonal Protection: Brosyl sulfonamides provide robust amine protection that is stable against acidic and basic hydrolysis but cleavable under specific reductive conditions.[1]

Part 1: Chemical Profile[1][2][3]

| Property | Data |

| CAS Number | 98-58-8 |

| IUPAC Name | 4-Bromobenzene-1-sulfonyl chloride |

| Molecular Formula | C₆H₄BrClO₂S |

| Molecular Weight | 255.52 g/mol |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 73–75 °C |

| Solubility | Soluble in DCM, CHCl₃, THF, Toluene; Hydrolyzes in Water |

| Reactivity | Moisture sensitive; Corrosive electrophile |

Part 2: Mechanistic Insight & The "Brosyl Advantage"

Electronic Activation

The utility of sulfonyl chlorides is governed by the electronic nature of the substituent at the para-position.

-

Tosyl Chloride: Contains a para-methyl group, which is electron-donating (+I effect).[1] This destabilizes the developing negative charge on the sulfonate anion, slightly decreasing leaving group ability.

-

Brosyl Chloride: Contains a para-bromo group.[1] While halogens are resonance donors, their inductive electron-withdrawing effect (-I) dominates in this context.[1] This pulls electron density away from the sulfur atom, making it more electrophilic during the initial attack and stabilizing the negative charge on the oxygen atoms in the leaving group (brosylate anion).

Causality: The inductive withdrawal by bromine lowers the pKa of the conjugate acid (4-bromobenzenesulfonic acid) relative to toluenesulfonic acid, directly correlating to a faster rate of solvolysis and nucleophilic displacement (k_brosyl > k_tosyl).

Mechanism of Sulfonylation

The formation of brosylates proceeds via a nucleophilic substitution at the sulfur atom. The base (typically Pyridine or Et₃N) acts as both a proton scavenger and a nucleophilic catalyst (if DMAP is used).

Figure 1: General mechanism for the brosylation of nucleophiles.[1] The reaction follows an addition-elimination pathway at the sulfur center.

Part 3: High-Value Application – X-ray Crystallography[1]

In drug discovery, determining the absolute configuration of a small molecule or protein-ligand complex is critical. Light atoms (C, H, N, O) scatter X-rays weakly, often leading to the "Phase Problem."

The Heavy Atom Solution: Derivatizing a lead compound with Brosyl chloride introduces a bromine atom.

-

Anomalous Scattering: Bromine has a significant anomalous scattering signal at standard copper or molybdenum wavelengths.

-

Phase Determination: This signal allows crystallographers to locate the bromine atoms in the unit cell using Patterson methods. These positions serve as anchors to calculate the initial phases for the entire dataset, enabling the resolution of the full structure.

-

Absolute Stereochemistry: The anomalous signal is sensitive to the chirality of the crystal, allowing for the unambiguous assignment of absolute configuration (R vs S) without reference to a known chiral center.

Part 4: Experimental Protocol

Standard Operating Procedure: Brosylation of a Secondary Alcohol

This protocol is designed to be self-validating.[1] The color change and solubility shifts serve as checkpoints.

Reagents:

-

Substrate: Secondary Alcohol (1.0 equiv)

-

Reagent: 4-Bromobenzenesulfonyl chloride (1.2 equiv)[1]

-

Base: Pyridine (2.0 equiv) or Et₃N (1.5 equiv) with DMAP (0.1 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM)[2]

Workflow Diagram:

Figure 2: Step-by-step workflow for the synthesis of alkyl brosylates. The acid wash step is critical for removing pyridine, which can otherwise catalyze decomposition.

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask and cool under inert atmosphere (N₂ or Ar). Dissolve the alcohol in anhydrous DCM (0.1 M concentration).

-

Activation: Add Pyridine (2.0 equiv). Note: Pyridine acts as both base and solvent co-factor. For sterically hindered alcohols, add catalytic DMAP (10 mol%).

-

Addition: Cool the solution to 0°C. Add Brosyl chloride (1.2 equiv) portion-wise. The reaction is exothermic; controlling temperature prevents side reactions (elimination).

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Self-Validation: TLC should show a new spot with a higher Rf than the starting alcohol (due to loss of H-bonding) but lower than the BsCl reagent.

-

-

Workup (Critical):

-

Dilute with DCM.[3]

-

Acid Wash: Wash with 1M HCl.[2] Why? This converts excess pyridine into water-soluble pyridinium chloride, removing it from the organic layer.[1]

-

Neutralization: Wash with Saturated NaHCO₃ to remove residual acid.

-

Drying: Wash with Brine, dry over anhydrous MgSO₄, and concentrate.

-

-

Purification: Recrystallize from hot Ethanol or purify via silica gel chromatography (Hexanes/EtOAc).

Part 5: Safety & Handling

-

Corrosivity: Brosyl chloride hydrolyzes to form HCl and 4-bromobenzenesulfonic acid upon contact with moisture (skin/lungs).[1] Wear chemical-resistant gloves (Nitrile) and a face shield.[1]

-

Storage: Store in a tightly sealed container at 2-8°C. If the solid turns from white/beige to pink or liquid, it has hydrolyzed and should be recrystallized or discarded.[1]

-

Incompatibility: Reacts violently with strong oxidizers and bases.

References

- Chemical Properties & Safety Data

- Leaving Group Reactivity

-

Application in Crystallography

-

National Institutes of Health (NIH). (2012). Absolute configuration of isosilybin A by X-ray crystallography of the heavy atom analogue 7-(4-Bromobenzoyl)isosilybin A. Retrieved from [Link]

-

- Synthesis Protocol

-

General Reactivity of Sulfonyl Chlorides

Synthesis of 4-Bromobenzenesulfonyl Chloride: Mechanistic Principles and Laboratory Protocols

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 4-Bromobenzenesulfonyl chloride (CAS: 98-58-8)

Executive Summary

4-Bromobenzenesulfonyl chloride (commonly referred to as brosyl chloride) is a pivotal electrophilic reagent in organic synthesis, primarily utilized for the introduction of the 4-bromobenzenesulfonyl moiety onto nucleophilic substrates to form sulfonamides and sulfonates. This whitepaper provides an in-depth, self-validating technical guide to its synthesis from bromobenzene via direct chlorosulfonation. By detailing the causality behind each experimental condition, this guide ensures high-fidelity reproducibility and mechanistic understanding for advanced laboratory applications.

Mechanistic Rationale & Regioselectivity

The synthesis of 4-bromobenzenesulfonyl chloride from bromobenzene is classically achieved via direct chlorosulfonation, an electrophilic aromatic substitution (EAS) reaction. While bromobenzene contains a weakly deactivating bromo substituent, the halogen acts as an ortho/para director due to the resonance donation of its lone electron pairs into the aromatic pi-system. However, the extreme steric bulk of both the bromine atom and the incoming electrophile (either SO₃ or ClSO₃H) imposes strict regioselectivity, almost exclusively yielding the para-substituted product 1.

The transformation is a tandem process occurring in a single pot. The first equivalent of chlorosulfonic acid sulfonates the aromatic ring to form the intermediate 4-bromobenzenesulfonic acid. A subsequent equivalent of chlorosulfonic acid then acts as a chlorinating agent, converting the sulfonic acid into the highly reactive sulfonyl chloride while releasing sulfuric acid and hydrogen chloride gas 2. To drive this equilibrium-dependent second step to completion, a significant molar excess of chlorosulfonic acid is employed, which simultaneously serves as the reaction solvent [[1]]().

Reaction mechanism and regioselectivity logic for direct chlorosulfonation.

Experimental Methodology

The following protocol is adapted from established industrial and academic standards for the direct chlorosulfonation of bromobenzene 3.

Step 1: Apparatus Setup and Reagent Cooling

-

Action: In a round-bottomed flask equipped with a mechanical stirrer and a gas absorption trap, add 290 g (165 mL, 2.49 moles) of chlorosulfonic acid. Cool the flask in a water bath to strictly maintain 12–15°C.

-

Causality: Chlorosulfonic acid is highly corrosive and reactive. The gas trap is mandatory to neutralize the copious amounts of HCl gas evolved during the chlorination phase. Cooling the neat acid prior to substrate addition prevents initial thermal runaway and suppresses the formation of diaryl sulfone byproducts, which occur at elevated temperatures.

Step 2: Controlled Substrate Addition

-

Action: Gradually add 78.5 g (52.7 mL, 0.5 moles) of bromobenzene dropwise to the stirred chlorosulfonic acid over 15–20 minutes, ensuring the internal temperature does not exceed 15°C.

-

Causality: The initial electrophilic aromatic sulfonation is highly exothermic. Dropwise addition ensures the rate of heat generation does not exceed the cooling capacity of the bath, maintaining kinetic control over the regioselectivity.

Step 3: Thermal Maturation

-

Action: Once addition is complete, remove the water bath and heat the reaction mixture to 60°C for exactly two hours.

-

Causality: While sulfonation occurs rapidly at lower temperatures, the subsequent conversion of the sulfonic acid to the sulfonyl chloride requires thermal energy to overcome the activation barrier. Heating to 60°C drives this secondary reaction to completion 3.

Step 4: Exothermic Quenching and Isolation

-

Action: Cool the syrupy reaction mixture to room temperature, then carefully and slowly pour it over 1 kg of vigorously stirred crushed ice in a well-ventilated fume hood.

-

Causality: Excess chlorosulfonic acid reacts violently with water, hydrolyzing into sulfuric and hydrochloric acids. Pouring over ice rather than liquid water absorbs the massive heat of hydrolysis (enthalpy of reaction), preventing the mixture from boiling and splashing.

-

Action: Collect the precipitated solid via suction filtration and wash thoroughly with cold water.

-

Causality: The target 4-bromobenzenesulfonyl chloride is insoluble in cold water, whereas the acidic byproducts and any unreacted sulfonic acid intermediate are highly water-soluble. Cold water washing removes residual acids without hydrolyzing the product.

Step-by-step experimental workflow for the synthesis and isolation of the product.

Quantitative Data & Stoichiometry

A precise stoichiometric imbalance is intentionally designed into this protocol to ensure the chlorosulfonic acid acts as both the primary reagent and the reaction solvent.

Table 1: Stoichiometry and Reagent Profile

| Reagent | MW ( g/mol ) | Equivalents | Mass (g) | Volume (mL) | Role |

| Bromobenzene | 157.01 | 1.0 | 78.5 | 52.7 | Substrate |

| Chlorosulfonic Acid | 116.52 | ~5.0 | 290.0 | 165.0 | Electrophile / Solvent / Chlorinator |

Table 2: Product Specifications 4

| Parameter | Value |

| Target Compound | 4-Bromobenzenesulfonyl chloride |

| CAS Number | 98-58-8 |

| Molecular Weight | 255.51 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 55-57°C |

| Boiling Point | 250-252°C |

Self-Validating Quality Control

A robust chemical protocol must possess inherent self-validating mechanisms to confirm success without immediately requiring advanced spectroscopy.

-

Phase Separation Validation: The protocol is inherently self-purifying. The formation of a dense, white to off-white crystalline precipitate upon the ice quench is the primary indicator of success. If the reaction stalled at the sulfonic acid stage, the mixture would remain entirely soluble in the aqueous phase, yielding no precipitate 4.

-

Melting Point Analysis: The isolated and thoroughly dried solid must exhibit a sharp melting point between 55–57°C 4. A depressed or broadened melting range directly indicates either incomplete chlorination (residual sulfonic acid contamination) or post-reaction hydrolysis due to inadequate drying.

-

Hygroscopic Monitoring: Because sulfonyl chlorides are sensitive to atmospheric moisture, the final product must be stored in a desiccator. Over time, the release of a pungent HCl odor from the storage container serves as a diagnostic indicator of moisture ingress and subsequent degradation back to the sulfonic acid 4.

References

-

Title: Aromatic Sulphonation and Related Reactions Source: researchgate.net URL: [Link]

Sources

Comprehensive Spectral Profiling of 4-Bromobenzenesulfonyl Chloride: An In-Depth Technical Guide

Executive Summary & Chemical Context

4-Bromobenzenesulfonyl chloride (CAS: 98-58-8) is a highly reactive, bifunctional electrophile widely utilized in organic synthesis, medicinal chemistry, and materials science[1][2]. Featuring both a sulfonyl chloride moiety and a para-substituted bromine atom, it serves as a critical building block for the synthesis of sulfonamides, sulfonate esters, and cross-coupling precursors[1].

From an analytical perspective, the compound presents specific challenges. The sulfonyl chloride group is highly susceptible to nucleophilic attack by moisture, leading to rapid hydrolysis into 4-bromobenzenesulfonic acid and hydrochloric acid. Therefore, acquiring accurate spectral data (NMR, IR, MS) requires rigorous anhydrous handling. This whitepaper provides a definitive, self-validating guide to the spectral characterization of 4-bromobenzenesulfonyl chloride, detailing the causality behind the observed data and the experimental protocols required to ensure structural integrity.

Multi-Modal Spectral Validation Workflow

To ensure the integrity of the sample before and during analysis, a multi-modal workflow must be employed. The diagram below illustrates the logical progression from anhydrous sample preparation to data cross-correlation.

Caption: Workflow for the multi-modal spectral validation of 4-bromobenzenesulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Spectral Causality and Interpretation

In the

Quantitative Data

Table 1:

| Nucleus | Chemical Shift ( | Multiplicity | Coupling ( | Structural Assignment |

| 7.91 | Apparent Doublet (d) | 8.8 | 2H, ortho to | |

| 7.77 | Apparent Doublet (d) | 8.8 | 2H, ortho to | |

| 143.2 | Singlet (C) | - | Quaternary C1 (ipso to | |

| 133.2 | Singlet (C) | - | Quaternary C4 (ipso to | |

| 131.0 | Singlet (CH) | - | 2C, Aromatic CH | |

| 128.5 | Singlet (CH) | - | 2C, Aromatic CH |

Self-Validating NMR Protocol

-

Preparation: Dry a standard 5 mm NMR tube in an oven at 120°C and purge with argon.

-

Dissolution: Weigh 15 mg of the analyte and dissolve in 0.6 mL of anhydrous deuterated chloroform (

) containing 0.03% v/v Tetramethylsilane (TMS). Causality: -

Acquisition: Acquire the

H spectrum at 400 MHz (16 scans, 1s relaxation delay) and the -

Internal Validation Check: Inspect the

H spectrum for a broad singlet between

Fourier-Transform Infrared (FT-IR) Spectroscopy

Spectral Causality and Interpretation

The infrared spectrum of 4-bromobenzenesulfonyl chloride is dominated by the vibrational modes of the sulfonyl group. The two oxygen atoms double-bonded to the sulfur atom couple to produce two distinct stretching frequencies: an asymmetric stretch (out-of-phase) and a symmetric stretch (in-phase)[4]. Because the highly electronegative chlorine atom withdraws electron density via induction, it increases the force constant of the

Quantitative Data

Table 2: Key FT-IR Vibrational Bands [1][4]

| Wavenumber (cm | Intensity | Vibrational Mode | Structural Assignment |

| ~3090 | Weak | Aromatic ring C-H stretch | |

| ~1371 | Strong | Asymmetric sulfonyl stretch | |

| ~1154 | Strong | Symmetric sulfonyl stretch | |

| ~1070 | Medium | Aryl bromide stretch | |

| ~600 | Weak-Med | Sulfonyl chloride stretch |

Self-Validating ATR-FTIR Protocol

-

Background Calibration: Clean the diamond Attenuated Total Reflectance (ATR) crystal with anhydrous isopropanol. Immediately collect a background spectrum to subtract atmospheric

and -

Application: Place ~2 mg of the solid directly onto the crystal and apply uniform pressure using the anvil. Causality: ATR is utilized instead of traditional KBr pellet pressing because KBr is highly hygroscopic. Pressing a pellet often introduces trace water, which hydrolyzes the sulfonyl chloride during sample prep.

-

Acquisition: Acquire 32 scans from 4000 to 400 cm

at a resolution of 4 cm -

Internal Validation Check: Examine the 3200–3500 cm

region. A flat baseline confirms sample purity; a broad absorption band here indicates

Mass Spectrometry (EI-MS) and Fragmentation Dynamics

Spectral Causality and Interpretation

Electron Impact (EI) mass spectrometry provides a highly diagnostic isotopic signature for 4-bromobenzenesulfonyl chloride due to the natural abundance of bromine (

Upon ionization at 70 eV, the relatively weak and polarizable

Quantitative Data

Table 3: GC-MS (EI, 70 eV) Fragmentation Data [5]

| m/z | Relative Abundance | Ion Assignment | Isotopic Signature |

| 254, 256, 258 | ~40% | 3:4:1 (Br + Cl combination) | |

| 219, 221 | High | 1:1 (Br isotopes only) | |

| 155, 157 | High | 1:1 (Br isotopes only) | |

| 76 | Medium | Monoisotopic (No halogens) |

Self-Validating GC-MS Protocol

-

Preparation: Prepare a 1 mg/mL solution of the analyte in anhydrous dichloromethane (DCM).

-

Injection: Inject 1 µL into the GC-MS equipped with a non-polar capillary column (e.g., HP-5MS). Set the inlet temperature to 250°C with a split ratio of 1:50.

-

Ionization: Utilize a hard ionization source (EI) set to 70 eV. Causality: Hard ionization is required to overcome the stability of the aromatic system and induce the diagnostic loss of the sulfonyl chloride group.

-

Internal Validation Check: Isolate the molecular ion cluster. Mathematically verify that the peak heights for m/z 254, 256, and 258 align with the theoretical 3:4:1 isotopic distribution. Deviation from this ratio indicates co-eluting impurities or thermal degradation in the GC inlet.

References

- Visible light photoredox catalysis: a versatile tool for the activation and formation of aromatic compounds. uni-regensburg.de.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_i3WvTmD_-3uo7V6P0OpceMZik5fsB_vPvB1yrV8v0AglosbcVCtEm5oN5DgIIGKyN0C7eOzT-fgIS0-gGuFo1eJYxcIvltK_-91PdV1XTXpnG0y4Czfi73QIzyk2quYocGVQI4iWYn-YsxBrAibF15JsDdpBqEGUA3nqob6HFXDPJhTgOIg=]

- Synthesis of sulfonyl chlorides from aryldiazonium salts mediated by heterogeneous potassium poly(heptazine imide) photocatalyst. doi.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9CPSZAhUxzpWRCflntOGIiRLSAqcHYkjP_MHsuIvao9ElUEab8mxEpV4JVF6QZKr_46LqE4wdCrXPnrHxnQ2YUcPOJ3v08vaxcRAZ3QWm3bRgjtzB4WQ9TlpOTilFlN016VjpRVxL_OGp76XR]

- Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6bbhzhtTc2e62nG6Q94zeJaMXZh5vAJUa-M2WzqpJS9aZcAwSVqpw9UoexYDBP0ItRes2eOWyfxP1-tsqd_xn3EEaEGLbydHDAKKz0ya8gYyHejHgAQ_1ZFHmaM3su0vZOA==]

- 4-Bromobenzenesulfonyl Chloride|Research Chemical - Benchchem. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAlpis11ePmfvsSMb7FbGxKglF2TiZ9YAPm3mGIsjc8sBWtPw30d3VKgfOoa4W61rvXmYLxuOWYZpM981F1N_-HOoBm5Im7_3lFUUQdFBuWrtlnuKARJhdD-BnpFb1Y2c518mp]

- p-Bromobenzenesulfonyl chloride. PubChem (nih.gov).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEocRwuVmBSwDL2HGjFAdiiFgEAz1O07pasYi08_qmp2zppUItOCsivzwbLWnToZ-f4THbiOgmT3HL2jRtMez273l30VrFXAatMbQqMLxruyRv6nNs_uDFhnygp4p4lM1aucU6eT5l1x1g=]

Sources

- 1. 4-Bromobenzenesulfonyl Chloride|Research Chemical [benchchem.com]

- 2. p-Bromobenzenesulfonyl chloride | C6H4BrClO2S | CID 7396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations [mdpi.com]

- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]

Technical Guide: Solubility and Solvent Selection for 4-Bromobenzenesulfonyl Chloride

[1][2][3]

Core Directive & Executive Summary

4-Bromobenzenesulfonyl chloride (Brosyl chloride, BsCl) is a pivotal electrophile in organic synthesis, widely utilized for amine protection, alcohol activation, and the generation of sulfonamide pharmacophores.[1][2] However, its utility is strictly governed by a solubility-stability trade-off .[1][2]

While BsCl exhibits high solubility in polar aprotic and chlorinated solvents, its high electrophilicity renders it susceptible to rapid hydrolysis in the presence of moisture or protic solvents.[3] This guide moves beyond simple "dissolves/does not dissolve" binary data to provide a functional solubility profile , distinguishing between solvents suitable for storage, reaction, and purification.[1][2]

Physicochemical Profile & Solubility Mechanics[1][2]

The Solvation Mechanism

The solubility of 4-bromobenzenesulfonyl chloride is driven by two primary molecular interactions:

-

Dipole-Dipole Interactions: The sulfonyl chloride moiety (

) is highly polar, requiring solvents with moderate-to-high dielectric constants to overcome lattice energy.[1][2] -

-

Functional Solubility Table

The following data synthesizes qualitative solubility with kinetic stability risks.

| Solvent Class | Specific Solvent | Solubility Rating | Stability Risk | Application Note |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Low | Primary Choice. Excellent for reactions; easy removal.[1][2] |

| Chloroform ( | High | Low | Good alternative; often used for recrystallization workups.[2] | |

| Ethers | Tetrahydrofuran (THF) | High | Low* | Must be anhydrous.[2] Hygroscopic nature of THF poses hydrolysis risk.[2] |

| 1,4-Dioxane | Moderate-High | Low | Useful for aqueous-organic Schotten-Baumann biphasic systems.[1][2] | |

| Diethyl Ether | Moderate | Low | Poor solubilizer for reactions; excellent for precipitation/washing.[2] | |

| Polar Aprotic | DMSO / DMF | Very High | Moderate | Caution. High solubility but difficult removal.[2] Can accelerate side reactions at high temps.[2] |

| Acetonitrile (MeCN) | High | Low | Good for polar reactions; easy to dry.[2] | |

| Hydrocarbons | Toluene | Moderate | Low | Good for heating; often used in process chemistry.[2] |

| Pentane / Hexanes | Insoluble/Low | Low | Anti-solvent. Used to precipitate the product or wash impurities. | |

| Protic | Water | Insoluble | Critical | Do Not Use. Rapid hydrolysis to sulfonic acid.[2] |

| Alcohols (MeOH, EtOH) | Moderate | High | Avoid. Solvolysis yields sulfonate esters (side product).[2] |

Mechanistic Insights: The Hydrolysis Vector

Understanding solubility requires understanding the "Apparent Solubility" trap . In wet solvents, BsCl appears to dissolve but is actually converting to 4-bromobenzenesulfonic acid, which is highly water-soluble.[1][2]

The Pathway:

-

Nucleophilic Attack: Water attacks the sulfur atom of the

group.[2] -

Transition State: Formation of a trigonal bipyramidal intermediate.[2]

-

Elimination: Expulsion of

and formation of the sulfonic acid.

Critical Insight: The rate of hydrolysis is pseudo-first-order and inversely proportional to the dielectric constant of the organic co-solvent.[1] Using strictly anhydrous DCM or THF retards this pathway effectively.[2]

Experimental Protocols

Protocol A: Purification via Recrystallization

Objective: Remove hydrolyzed sulfonic acid impurities from aged BsCl stocks.[1][2]

Reagents: Crude 4-Bromobenzenesulfonyl chloride, Petroleum Ether (or Hexanes), Chloroform.[1][2]

-

Dissolution: Dissolve the crude solid in the minimum amount of Chloroform (

) at room temperature. -

Wash: Transfer to a separatory funnel and wash rapidly with cold water (

) to remove sulfonic acid and -

Dry: Dry the organic layer over anhydrous

for 10 minutes. Filter. -

Crystallization:

-

Evaporate the chloroform until a concentrated oil/solid remains.[2]

-

Add Petroleum Ether (boiling range 40-60°C) and heat gently to dissolve.

-

Cool slowly to room temperature, then to

.

-

-

Isolation: Filter the white crystalline needles. Dry under vacuum.[2]

Protocol B: Standard Sulfonylation Reaction

Objective: Coupling BsCl with an amine (Primary/Secondary) under anhydrous conditions.[1][2]

System: Dichloromethane (DCM) / Pyridine.[2][5]

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve the amine (

) in anhydrous DCM ( -

Base Addition: Add Pyridine (

) or Triethylamine (-

Note: Pyridine acts as both a base and a nucleophilic catalyst.[2]

-

-

Reagent Addition:

-

Reaction: Allow to warm to room temperature. Monitor via TLC (typically 2–4 hours).[2][5]

-

Workup: Quench with

(removes pyridine), wash with brine, dry over

Visualizations

Solvent Selection Decision Tree

This logic flow guides the researcher in selecting the correct solvent based on the intended application.

Figure 1: Decision tree for selecting the optimal solvent system for 4-Bromobenzenesulfonyl chloride based on experimental intent.

Reaction Workflow & Phase Behavior

Visualizing the standard sulfonylation protocol and the role of solubility in the workup.

Figure 2: Workflow for the reaction of BsCl with amines, highlighting the phase separation driven by solubility differences.

References

-

BenchChem. (2025).[2][3][5] Navigating the Solubility of 4-Bromobenzenesulfonyl Chloride in Organic Solvents: A Technical Guide. Retrieved from [1][2]

-

Thermo Scientific Chemicals. (n.d.).[2][6] 4-Bromobenzenesulfonyl chloride, 98+% Product Specifications. Retrieved from [1][2]

-

Sigma-Aldrich. (n.d.).[1][2][7] 4-Bromobenzenesulfonyl chloride - Product No. 108669.[1][2] Retrieved from [1][2]

-

Huntress, E. H., & Carten, F. H. (1940).[2][7] Identification of Organic Compounds. I. Chlorosulfonic Acid as a Reagent for the Identification of Alkylbenzenes. Journal of the American Chemical Society, 62(2), 511–515. (Cited for Recrystallization Method).[2][3][5][7]

-

Ryu, Z. H., et al. (2008).[2] Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides. (Discussed in NIH/PMC reviews on kinetics).[2] Retrieved from [1][2][3]

Sources

- 1. CAS 98-58-8: 4-Bromobenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-Bromobenzenesulfonyl Chloride | 98-58-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Bromobenzenesulfonyl chloride, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. 4-Bromobenzenesulfonyl chloride CAS#: 98-58-8 [m.chemicalbook.com]

Technical Guide: Handling, Storage, and Quality Control of 4-Bromobenzenesulfonyl Chloride

Executive Summary

4-Bromobenzenesulfonyl chloride (4-BBSC) is a critical electrophilic reagent used extensively in medicinal chemistry for the synthesis of sulfonamides, sulfonate esters, and as an amine protecting group. While structurally robust due to the para-bromo substitution, the sulfonyl chloride moiety (

Improper handling leads to the formation of 4-bromobenzenesulfonic acid and hydrochloric acid (HCl).[1] This degradation not only alters reaction stoichiometry—leading to lower yields and difficult purifications—but also generates internal pressure in storage vessels, posing a significant safety hazard.[1]

This guide provides a self-validating workflow for the storage, handling, and purification of 4-BBSC to ensure high-fidelity experimental results.

Chemical Basis of Instability

To handle 4-BBSC effectively, one must understand the kinetics of its degradation. The sulfur atom in the sulfonyl group is highly electrophilic.[1][2] Upon exposure to atmospheric moisture, water acts as a nucleophile, attacking the sulfur center.

Hydrolysis Mechanism

The hydrolysis proceeds via a bimolecular nucleophilic substitution (

Figure 1: The irreversible hydrolysis pathway that degrades reagent quality and generates corrosive byproducts.

Storage Protocols

The shelf-life of 4-BBSC is directly correlated to temperature and moisture exclusion.[1]

Environmental Conditions

| Parameter | Specification | Rationale |

| Temperature | 2°C to 8°C | Reduced temperature significantly slows the rate of hydrolysis kinetics ( |

| Atmosphere | Argon (Preferred) or N₂ | Argon is heavier than air, providing a superior "blanket" over the solid in storage bottles compared to Nitrogen. |

| Humidity | < 10% RH | Stoichiometric hydrolysis requires water; eliminating it stops the reaction.[1] |

Containment Strategy

Do not rely on the original vendor cap liner once opened. HCl gas generated from minor hydrolysis can degrade standard foam liners, breaking the seal.

-

Primary: Glass amber vial with a Teflon-lined (PTFE) screw cap.[1]

-

Secondary: Heat-sealed aluminized moisture barrier bag or a desiccator cabinet with active desiccant (e.g., Drierite or Silica Gel).[1]

-

Sealing: Wrap the cap junction with Parafilm and electrical tape.[1] Parafilm is permeable to HCl over time; electrical tape provides mechanical pressure.[1]

Handling & Weighing Protocols

The "Critical Exposure Window" is the time the reagent is exposed to the lab atmosphere during weighing.

Protocol A: The Glovebox (Gold Standard)

-

Environment: Inert gas atmosphere (

ppm -

Procedure: Weigh the required mass into a dry reaction vial inside the box. Cap the vial before bringing it into the lab.

-

Pros: Zero hydrolysis.

-

Cons: Time-consuming for routine synthesis.[1]

Protocol B: Inert Gas Cone (Standard Lab Practice)

Use this method for rapid weighing on an open bench.[1]

-

Preparation: Place an inverted funnel connected to an Argon line over the analytical balance.[1] This creates a "curtain" of dry gas.[1]

-

Staging: Have the receiving flask (containing solvent or dry) under a positive flow of nitrogen.

-

Transfer:

-

Purge: Flush the stock bottle headspace with Argon before final sealing.[1]

Quality Control & Purification

Using hydrolyzed reagent is the primary cause of failed sulfonamide couplings.[1] Always validate purity before use.

Visual Inspection (First Pass)

-

Pass: White to off-white, free-flowing crystals.

-

Fail: Caking, crust formation on the rim, liquid film (indicating acid formation), or distinct acrid smell of HCl (pungent/sharp vs. the standard sulfonyl chloride smell).

Quantitative Purity Check (Melting Point)

The melting point is a sensitive indicator of purity for this compound.[1]

-

Pure 4-BBSC: 73°C – 77°C (Sharp range, < 2°C).[1]

-

Impure: Broad range or melting below 70°C (Melting point depression caused by sulfonic acid impurities).[1]

Recrystallization Protocol

If the reagent fails QC, it must be purified.[1] Do not use "as is" by adding excess reagent; the sulfonic acid byproduct can protonate amine nucleophiles, killing the reaction.

Solvent System: Carbon Tetrachloride (Historical/Hazardous) or Chloroform/Hexane (Recommended).

-

Dissolution: Dissolve the crude solid in the minimum amount of boiling Chloroform (

).[1] -

Filtration: If insoluble solids remain (sulfonic acid), filter the hot solution rapidly through a glass frit.

-

Crystallization: Add warm Hexane dropwise until the solution becomes slightly turbid.

-

Cooling: Allow to cool to room temperature, then place in a freezer (-20°C).

-

Isolation: Filter the crystals under a blanket of Nitrogen. Dry in a vacuum desiccator over

or KOH pellets (to absorb acid/water).

Safety, Quenching, and Disposal

Hazards[3]

-

Lachrymator: Irritating to respiratory tract.[1]

-

Pressure: Old bottles may be pressurized with HCl.[1] Open carefully in a fume hood.

Quenching Workflow

Never dispose of reactive sulfonyl chlorides directly into solvent waste drums.[1] They must be chemically quenched first.[1]

Figure 2: Step-by-step quenching to convert reactive chloride to benign sulfonate salt.

References

-

Sigma-Aldrich. Safety Data Sheet: 4-Bromobenzenesulfonyl chloride. (Accessed 2023).[1]

-

BenchChem. 4-Bromobenzenesulfonyl Chloride: Technical Profile & Applications.

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard reference for recrystallization of sulfonyl chlorides).

-

Huntress, E. H., & Carten, F. H. "Identification of Organic Compounds.[1] I. Chlorosulfonic Acid as a Reagent for the Identification of Alkylbenzenes."[1] Journal of the American Chemical Society, 62(2), 511–514, 1940. (Foundational work on sulfonyl chloride synthesis and purification).

-

CymitQuimica. Chemical Properties and Storage of CAS 98-58-8.

Sources

4-Bromobenzenesulfonyl Chloride: Technical Safety & Handling Guide

Topic: 4-Bromobenzenesulfonyl Chloride Safety Precautions and MSDS Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromobenzenesulfonyl chloride (4-BBSC) is a high-value electrophile extensively used in medicinal chemistry for the synthesis of sulfonamides, a pharmacophore present in numerous antibiotics, diuretics, and anti-inflammatory drugs.[1] While indispensable for diversifying chemical libraries, its utility is matched by its hazardous nature.

This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide a mechanistic understanding of the compound's risks. By treating safety as an engineered variable—rooted in the compound's reactivity profile—we establish a self-validating protocol for storage, handling, and emergency response.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Effective risk mitigation begins with quantifying the physical boundaries of the agent. 4-BBSC is a solid at room temperature but possesses a low melting point, making it prone to "caking" and sublimation, which increases inhalation risks during weighing.

| Property | Value | Operational Implication |

| CAS Number | 98-58-8 | Unique identifier for inventory tracking. |

| Molecular Formula | C₆H₄BrClO₂S | Halogenated aromatic sulfonyl chloride.[2][3] |

| Appearance | White to beige crystalline powder | Discoloration indicates hydrolysis (formation of sulfonic acid). |

| Melting Point | 73–77 °C | Store refrigerated to prevent caking; avoid heat near storage. |

| Boiling Point | ~153 °C (at 15 mmHg) | High boiling point; vacuum distillation required for purification. |

| Solubility | Soluble in CHCl₃, THF, DMSO | Use compatible solvents for transfers; avoid aqueous solvents until quench. |

| Reactivity | Moisture Sensitive | Rapidly hydrolyzes to release HCl gas and sulfonic acid. |

Hazard Identification & Mechanistic Toxicology

The Core Hazard: Electrophilic Aggression

The sulfonyl chloride moiety (-SO₂Cl) is a potent electrophile.[4] In a biological context, it does not merely "irritate"; it actively alkylates (sulfonylates) nucleophilic residues on proteins (e.g., lysine amines, cysteine thiols) and DNA.

-

Corrosivity (GHS Category 1B): Upon contact with moisture in mucous membranes (eyes, lungs), 4-BBSC hydrolyzes exothermically.

-

Reaction Product: Generates Hydrochloric Acid (HCl) and 4-Bromobenzenesulfonic acid . The HCl causes immediate chemical burns, while the sulfonic acid induces deep tissue damage and protein denaturation.

GHS Classification Breakdown

-

H314: Causes severe skin burns and eye damage.[5][6][7][8][9][10]

-

H290: May be corrosive to metals (due to HCl generation).

-

H317: May cause an allergic skin reaction (sensitizer).

Strategic Safety Engineering: Hierarchy of Controls

Safety is not just PPE; it is a layered defense system. The following diagram illustrates the decision logic for handling 4-BBSC based on scale and operation.

PPE Selection Rationale

-

Gloves: Standard latex is permeable to sulfonated organics.

-

Recommendation:Double-gloving with Nitrile (outer) and Laminate/Silver Shield (inner) is required for preparative scales (>1g) or prolonged handling.

-

-

Respiratory: If weighing outside a hood (strictly prohibited), a P100 respirator with acid gas cartridges is mandatory. However, engineering controls (hoods) are the primary defense.

Operational Protocols: Handling & Quenching[13][14][15][16]

Storage & Stability

-

Environment: Store under an inert atmosphere (Argon or Nitrogen).

-

Temperature: Refrigerator (2–8 °C).

-

Container: Tightly sealed glass with Teflon-lined caps. Inspect caps for corrosion (HCl degradation) monthly.

Reaction Setup (The "Dry" Protocol)

-

Glassware: Flame-dried or oven-dried glassware is non-negotiable. Moisture initiates the formation of sulfonic acid, which can poison acid-sensitive catalytic cycles.

-

Addition: Add 4-BBSC as a solution (dissolved in dry DCM or THF) rather than a solid to the reaction mixture. This prevents localized "hotspots" of concentration and allows for controlled addition rates.

The Quenching Protocol (Self-Validating)

The most dangerous phase is the "work-up," where unreacted sulfonyl chloride meets water. The hydrolysis is exothermic and generates gas (HCl).

The Mechanism of Quenching:

Step-by-Step Quench:

-

Cooling: Cool the reaction mixture to 0 °C.

-

Reagent: Use Saturated Aqueous Sodium Bicarbonate (NaHCO₃) or 1M NaOH .

-

Why Base? It neutralizes the HCl immediately, preventing acid fumes from escaping the vessel.

-

Why Bicarbonate? It provides a visual indicator (bubbling CO₂) of active quenching.

-

-

Validation: Monitor the pH of the aqueous layer. It must remain basic (pH > 8). If it turns acidic, the quench is incomplete, and HCl is regenerating.

Emergency Response Architecture

Spill Management

-

Small Spill (< 5g):

-

Large Spill: Evacuate lab. Call EHS/Fire Department.

First Aid[18][19]

-

Eye Contact: Immediate irrigation is critical.[11][12] Flush for at least 15 minutes , lifting eyelids.[11] Time to irrigation correlates directly with corneal preservation.

-

Skin Contact: Brush off dry powder before rinsing. Water activates the acid; rinsing a pile of powder on skin intensifies the burn. Once powder is removed, rinse with copious water.[7]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7394, 4-Bromobenzenesulfonyl chloride. Retrieved from [Link]

-

ECHA (European Chemicals Agency). Registration Dossier - 4-Bromobenzenesulfonyl chloride. Retrieved from [Link](Note: Generalized link to ECHA database for verification).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 4-Bromobenzenesulfonyl chloride CAS#: 98-58-8 [m.chemicalbook.com]

- 3. 4-Bromobenzenesulfonyl chloride, 98+% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. CAS 98-58-8: 4-Bromobenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 5. 4-Bromobenzenesulfonyl chloride, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 4-Bromobenzenesulfonyl Chloride | 98-58-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Electrophilic Nature of the 4-Bromobenzenesulfonyl (Brosyl) Group: A Technical Guide

Executive Summary

This guide provides a comprehensive technical analysis of the 4-bromobenzenesulfonyl (brosyl, Bs) group, a critical moiety in physical organic chemistry, structural biology, and synthetic applications. While structurally similar to the ubiquitous tosyl (Ts) group, the brosyl group offers distinct advantages: enhanced electrophilicity due to the electron-withdrawing bromine atom, superior leaving group ability (nucleofugality), and heavy-atom utility for X-ray crystallographic phasing.

Part 1: Electronic Architecture & Mechanism

The Electronic "Pull"

The reactivity of the brosyl group is defined by the synergy between the sulfonyl center and the para-substituted benzene ring. Unlike the tosyl group, where the para-methyl group donates electron density (

Key Electronic Parameters (Hammett Constants):

-

(Methyl): -0.17 (Electron Donating

-

(Bromine): +0.23 (Electron Withdrawing

This difference creates a harder electrophilic center at the sulfur atom in brosyl chloride compared to tosyl chloride, facilitating faster sulfonylation rates with hindered alcohols.

Mechanism of Activation (Brosylation)

The synthesis of brosylates proceeds via nucleophilic attack of an alcohol on the sulfonyl sulfur. The reaction is typically catalyzed by tertiary amines (Pyridine, DMAP).

Figure 1: The mechanistic pathway for the formation of alkyl brosylates. The electron-deficient sulfur atom acts as a hard electrophile.

Part 2: The Brosylate as a Super-Leaving Group

Nucleofugality Comparison

In substitution reactions (

Relative Reactivity Scale (Solvolysis Rates): The following table summarizes the relative leaving group ability (nucleofugality) in solvolysis reactions.

| Leaving Group (LG) | Abbreviation | Relative Rate ( | Hammett | Electronic Character |

| Triflate | Tf | N/A | Super-EWG ( | |

| Nosylate | Ns | +0.78 | Strong EWG ( | |

| Brosylate | Bs | ~3 - 5 | +0.23 | Moderate EWG (Br) |

| Tosylate | Ts | 1.0 (Ref) | -0.17 | Weak EDG (Me) |

| Mesylate | Ms | ~0.8 | N/A | Alkyl (No Resonance) |

Note:

Kinetic Implications

Because brosylates are more reactive than tosylates, they are the preferred choice when:

-

The Substrate is Unreactive: Secondary or hindered alcohols that resist displacement as tosylates often react as brosylates.

-

Mild Conditions are Required: The increased lability allows substitution at lower temperatures, preserving sensitive functional groups.

Part 3: Synthetic Protocols

Protocol: Preparation of Alkyl Brosylates

Objective: Convert a primary or secondary alcohol to an alkyl brosylate.[2][3] Pre-requisites: Anhydrous conditions are critical.[4] BsCl hydrolyzes faster than TsCl.

Materials:

-

Substrate: Alcohol (1.0 equiv)

-

Reagent: 4-Bromobenzenesulfonyl chloride (BsCl) (1.2 - 1.5 equiv)

-

Base: Pyridine (Solvent/Base) or Et3N/DMAP in DCM.

-

Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask and purge with

or Ar. -

Dissolution: Dissolve the alcohol (1.0 equiv) in anhydrous DCM (0.1 M concentration).

-

Base Addition: Add Pyridine (2.0 equiv) and catalytic DMAP (0.1 equiv). Cool to 0°C.

-

Reagent Addition: Add BsCl (1.2 equiv) portion-wise. Note: BsCl is a solid; ensure it is finely powdered or dissolved in minimal DCM.

-

Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC (typically 1-4 hours).

-

Quench: Add saturated

solution. -

Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove pyridine), then Brine. Dry over

. -

Purification: Flash column chromatography (Silica Gel). Caution: Brosylates can be unstable on silica; use neutralized silica (1% Et3N) if degradation is observed.

Troubleshooting

-

Starting Material Remains: Add more DMAP (nucleophilic catalyst).

-

Product Hydrolysis: Ensure all glassware is dry. BsCl is highly moisture sensitive.

Part 4: Structural Biology & Crystallography Application

The Heavy Atom Effect

One of the unique advantages of the brosyl group over the tosyl group is the presence of the Bromine atom (Atomic Number 35).

-

Anomalous Scattering: Bromine provides a strong anomalous signal in X-ray diffraction.

-

Absolute Configuration: For novel small molecules or natural products where stereochemistry is unknown, derivatizing an alcohol to a brosylate allows for the determination of absolute configuration (R vs S) using the heavy atom method.

Case Study: The absolute configuration of Isosilybin A was resolved by crystallizing its 4-bromobenzoyl derivative (analogous concept to brosylate), utilizing the Br atom's scattering power to phase the diffraction data [1].

Part 5: Medicinal Chemistry Applications

Sulfonamide Pharmacophores

The 4-bromobenzenesulfonyl moiety is not just a leaving group; it is a scaffold in drug discovery.

-

MMP Inhibitors: 4-bromo sulfonamides act as zinc-binding groups in Matrix Metalloproteinase (MMP) inhibitors.

-

Suzuki Coupling Handle: The para-bromine atom serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing late-stage diversification of the sulfonamide core.

References

-

Absolute configuration of isosilybin A by X-ray crystallography of the heavy atom analogue. Journal of Natural Products. (2012). Link

-

Hammett Equation and Substituent Constants. Wikipedia / Physical Organic Chemistry Texts. (General Reference). Link

-

Correlation of the rates of solvolysis... Grunwald-Winstein. European Journal of Chemistry. (2018).[5][6] Link

-

Brosyl Group. Wikipedia. Link

-

Preparation of Alkyl Halides and Sulfonates. Organic Syntheses. (General Protocol Reference). Link

Sources

4-Bromobenzenesulfonyl Chloride: A Comprehensive Technical Guide for the Synthetic Chemist

Introduction: The Enduring Utility of a Versatile Reagent

4-Bromobenzenesulfonyl chloride (BSc), with the Chemical Abstracts Service (CAS) number 98-58-8, stands as a cornerstone reagent in the field of organic synthesis.[1][2] This white to off-white crystalline solid, characterized by a benzene ring substituted with both a bromo group and a highly reactive sulfonyl chloride moiety, is an indispensable tool for medicinal chemists, researchers, and professionals in drug development and agrochemical industries.[1][2][3] Its significance stems from the electrophilic nature of the sulfur atom in the sulfonyl chloride group, which readily undergoes nucleophilic attack.[1][2] This reactivity allows for the facile introduction of the 4-bromobenzenesulfonyl group (brosyl group) into a wide array of organic molecules, enabling the synthesis of sulfonamides, sulfonic esters, and serving as a robust protecting group for amines.[1][3][4][5] This guide provides an in-depth exploration of the properties, applications, and field-proven methodologies associated with 4-bromobenzenesulfonyl chloride, offering both foundational knowledge and practical, actionable protocols.

Physicochemical Properties and Safe Handling

A thorough understanding of the physical and chemical properties of 4-bromobenzenesulfonyl chloride is paramount for its effective and safe utilization in the laboratory.

Core Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄BrClO₂S | [2][3][5] |

| Molecular Weight | 255.51 g/mol | [2][6] |

| Appearance | White to light yellow/beige crystalline solid or powder | [2][3][5] |

| Melting Point | 73-77 °C | [7][8][9] |

| Boiling Point | 153 °C at 15 mmHg | [7][8] |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, acetone, and THF. Insoluble in water. | [2][3][4][6] |

Safety and Handling: A Non-Negotiable Priority

4-Bromobenzenesulfonyl chloride is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][10][11][12] It is also highly sensitive to moisture, reacting with water, including atmospheric moisture, to generate corrosive hydrogen chloride gas and 4-bromobenzenesulfonic acid.[1][3] Therefore, stringent adherence to safety protocols is not merely recommended but essential.

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate protective gear, including chemical safety goggles, a face shield, and chemical-resistant gloves.[2]

-

Ventilation: Handle this reagent exclusively in a well-ventilated chemical fume hood.[2][11]

-

Moisture Control: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent degradation.[6][13]

-

Emergency Preparedness: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[10][11]

-

Waste Disposal: Dispose of waste in accordance with local, regional, and national hazardous waste regulations.[10]

Core Applications in Organic Synthesis

The synthetic utility of 4-bromobenzenesulfonyl chloride is vast. This guide will focus on its three primary and most impactful applications: the synthesis of sulfonamides, the formation of sulfonic esters, and its role as a protecting group for amines.

Synthesis of Sulfonamides: Building Blocks for Bioactive Molecules

The reaction of 4-bromobenzenesulfonyl chloride with primary or secondary amines is a fundamental transformation that yields 4-bromobenzenesulfonamides. This moiety is a common feature in a multitude of pharmacologically active compounds. The reaction proceeds via a nucleophilic acyl substitution mechanism.

The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is typically performed in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrogen chloride byproduct, driving the reaction to completion.

Caption: General workflow for sulfonamide synthesis.

This protocol outlines a reliable method for the synthesis of a sulfonamide from an aniline derivative.

Materials:

-

4-Bromobenzenesulfonyl chloride

-

Substituted Aniline (1.0 eq)

-

Pyridine (anhydrous, 2.0 eq)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the substituted aniline (1.0 eq) in anhydrous DCM.

-

Base Addition: To the stirred solution, add anhydrous pyridine (2.0 eq) at room temperature.

-

Sulfonyl Chloride Addition: Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture dropwise over 15-20 minutes. An exotherm may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[14]

-

Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.[14]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[14]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure sulfonamide.

Preparation of Sulfonic Esters (Brosylates): Activating Alcohols

4-Bromobenzenesulfonyl chloride reacts with alcohols to form 4-bromobenzenesulfonate esters, commonly known as brosylates. The brosylate group is an excellent leaving group, far superior to a hydroxyl group, thus activating the alcohol for subsequent nucleophilic substitution reactions.

Similar to sulfonamide formation, the reaction proceeds via nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom. A non-nucleophilic base like pyridine is essential to neutralize the HCl byproduct. The strategic advantage lies in converting a poor leaving group (-OH) into a highly effective one (-OBs), facilitating a range of transformations.

Caption: Synthesis of sulfonic esters (brosylates).

This protocol details the preparation of a brosylate from a sterically hindered primary alcohol.[15][16]

Materials:

-

4-Bromobenzenesulfonyl chloride (1.0 eq, e.g., 8.61 mmol, 2.20 g)

-

Neopentyl alcohol (1.5 eq, e.g., 12.91 mmol, 1.39 mL)

-

Pyridine (anhydrous, as solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

0.05 N aqueous hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous pyridine.[15][16]

-

Alcohol Addition: With stirring at ambient temperature, add neopentyl alcohol (1.5 eq) to the solution.[15][16]

-

Reaction: Allow the mixture to stir overnight at ambient temperature to ensure complete reaction.[15][16]

-

Quenching: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.[15][16]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).[15][16]

-

Washing: Combine the organic extracts and wash successively with saturated aqueous NaHCO₃ solution, 0.05 N aqueous HCl, and brine.[15][16]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo using a rotary evaporator.[15][16]

-

Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of 30%-50% dichloromethane in hexanes) to yield the pure neopentyl 4-bromobenzenesulfonate.[15][16]

Amine Protection: A Robust and Orthogonal Strategy

In multi-step syntheses, the nucleophilicity and basicity of amines often necessitate their temporary protection.[1] The 4-bromobenzenesulfonyl group serves as a robust protecting group for amines, forming a stable sulfonamide that is resistant to a wide range of reaction conditions.[1][3][5][6]

The formation of the 4-bromobenzenesulfonamide proceeds via the same mechanism as described for general sulfonamide synthesis. The key to a successful protecting group strategy lies in its efficient and selective removal under conditions that do not affect other functional groups in the molecule. The brosyl group's removal is a critical step for the successful synthesis of the target molecule.[1]

Several deprotection strategies exist, and the choice depends on the substrate's sensitivity to reaction conditions:

-

Reductive Cleavage: Conditions like sodium anthracenide or magnesium in methanol are effective.

-

Nucleophilic Cleavage: Thiol-based reagents, such as thiophenol in the presence of a base, can cleave the S-N bond.[17][18]

-

Acidic Hydrolysis: Strong acids like HBr in acetic acid can be used, although this method is harsh and less common.[1]

Caption: Amine protection and deprotection workflow.

Conclusion: An Indispensable Tool for Modern Synthesis

4-Bromobenzenesulfonyl chloride is a powerful and versatile reagent that remains a vital component of the synthetic organic chemist's toolkit.[1] Its well-defined reactivity enables the reliable synthesis of sulfonamides and sulfonic esters, and provides a robust strategy for amine protection.[1] A comprehensive understanding of its properties and strict adherence to safety protocols are crucial for harnessing its full potential. The methodologies detailed in this guide provide a solid, field-proven foundation for researchers, scientists, and drug development professionals to effectively and safely utilize 4-bromobenzenesulfonyl chloride in the pursuit of novel and complex molecular architectures.

References

- 4-Bromobenzenesulfonyl Chloride|Research Chemical - Benchchem.

- High-Yield Synthesis of N-(4-bromobenzenesulfonyl)

- 4-Bromobenzenesulfonyl chloride 98-58-8 wiki.

- 4-Bromobenzenesulfonyl chloride - Solubility of Things.

- CAS 98-58-8: 4-Bromobenzenesulfonyl chloride | CymitQuimica.

- SAFETY D

- 4-bromobenzenesulfonyl chloride - 98-58-8, C6H4BrClO2S, density, melting point, boiling point, structural formula, synthesis.

- Application Notes and Protocols for the Preparation of Neopentyl 4-Bromobenzenesulfon

- 4-Bromobenzenesulfonyl chloride - Sigma-Aldrich.

- Material Safety Data Sheet - 4-Bromobenzenesulfonyl Chloride, 98% - Cole-Parmer.

- Selective deprotection of phenolic polysulfon

- Odorless nosyl deprotection by in-situ formation of a thiol

- 4-Bromobenzenesulfonyl chloride, 98+% 25 g | Buy Online | Thermo Scientific Chemicals.

- 4-Bromobenzenesulfonyl chloride CAS#: 98-58-8 - ChemicalBook.

- An In-depth Technical Guide to the Synthesis of N-(4-bromobenzenesulfonyl)benzamide - Benchchem.

- SAFETY D

- 4-Bromobenzenesulfonyl chloride manufacturers and suppliers in india - ChemicalBook.

- Application Notes and Protocols: Synthesis of Neopentyl 4-bromobenzenesulfon

- 4-Bromobenzenesulfonyl Chloride | 98-58-8 | Tokyo Chemical Industry Co., Ltd.(APAC).

- SAFETY D

- 4-Bromobenzenesulfonyl Chloride - Changzhou AoZun Composite M

- Deprotection of N -Nosyl-α-amino Acids by Using Solid-Supported Mercaptoacetic Acid | Request PDF - ResearchG

- 4-Bromobenzenesulfonyl chloride, 98+% 500 g | Buy Online | Thermo Scientific Chemicals.

Sources

- 1. 4-Bromobenzenesulfonyl Chloride|Research Chemical [benchchem.com]

- 2. CAS 98-58-8: 4-Bromobenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 4-Bromobenzenesulfonyl chloride CAS#: 98-58-8 [m.chemicalbook.com]

- 6. 4-Bromobenzenesulfonyl chloride, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 4-Bromobenzenesulfonyl chloride manufacturers and suppliers in india [chemicalbook.com]

- 9. A15909.36 [thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. 4-Bromobenzenesulfonyl Chloride | 98-58-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Fidelity Synthesis of Sulfonamides Using 4-Bromobenzenesulfonyl Chloride

Executive Summary

Sulfonamides are premier pharmacophores in medicinal chemistry, frequently serving as bioisosteres for amides due to their enhanced hydrolytic stability, unique hydrogen-bonding geometry, and [1]. The utilization of 4-bromobenzenesulfonyl chloride (CAS 98-58-8) as an electrophilic partner is particularly strategic[2]. It not only installs the robust sulfonamide linkage but also introduces a para-bromo aryl moiety. This halogen acts as a versatile synthetic handle for downstream palladium-catalyzed cross-coupling transformations (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations), enabling rapid diversification of drug scaffolds.

Mechanistic Rationale & Reaction Causality

The formation of a sulfonamide from an amine and a sulfonyl chloride proceeds via a nucleophilic acyl substitution mechanism[3]. Understanding the causality behind the reaction conditions is critical for maximizing yield and preventing side reactions:

-

Solvent Selection (Dichloromethane): Anhydrous, aprotic solvents like DCM are mandatory. If protic solvents (e.g., ethanol, water) are present, competitive solvolysis occurs, converting the valuable sulfonyl chloride into[4].

-

Base Equivalency (Pyridine or Triethylamine): The substitution releases equimolar hydrochloric acid (HCl). Without an acid scavenger, HCl protonates the starting amine, forming an unreactive ammonium salt and stalling the reaction. A slight excess of base (1.2–1.5 eq) ensures the amine remains nucleophilic[3]. Furthermore, pyridine can act as a nucleophilic catalyst, transiently forming a highly electrophilic sulfonylpyridinium intermediate[5].

-

Thermal Control (0 °C to RT): The initial nucleophilic attack is highly exothermic. Dropwise addition at 0 °C is essential to control the reaction kinetics. Elevated temperatures during addition promote the formation of di-sulfonylated byproducts (when using primary amines) and accelerate the [4].

Workflow Visualization

Experimental workflow for the synthesis of sulfonamides via 4-bromobenzenesulfonyl chloride.

Self-Validating Experimental Protocol

This protocol is designed to provide real-time feedback to the operator, ensuring empirical validation at each step[3].

Materials Required:

-

Primary or Secondary Amine (1.0 eq)

-

4-Bromobenzenesulfonyl chloride (1.1 eq) - Must be stored under inert gas; verify white/light-yellow crystalline appearance[6]. Sticky or highly discolored solid indicates hydrolysis.

-

Anhydrous Dichloromethane (DCM) (0.1 M relative to amine)

-

Anhydrous Pyridine or Triethylamine (TEA) (1.5 eq)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and an argon balloon, dissolve the amine (1.0 eq) in anhydrous DCM. Add the base (1.5 eq) and cool the mixture to 0 °C using an ice-water bath.

-

Electrophile Addition: Dissolve 4-bromobenzenesulfonyl chloride (1.1 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 15–20 minutes[3].

-

Validation Check: A slight fuming or mild exotherm indicates active reaction. If using TEA, a white precipitate (triethylammonium chloride) may begin to form, visually confirming the generation of HCl.

-

-

Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

-

Validation Check: Monitor via Thin Layer Chromatography (TLC). The product sulfonamide will typically elute lower (lower Rf) than the starting amine due to the highly polar sulfonamide geometry. Quench a small aliquot in water/EtOAc before spotting to prevent streaking from the base.

-

-

Aqueous Workup: Once the starting material is consumed, dilute the mixture with additional DCM. Transfer to a separatory funnel.

-

Wash with 1 M HCl (2 × 20 mL). Validation Check: Test the pH of the aqueous layer; it must be < 2 to ensure complete removal of pyridine/TEA.

-

Wash with saturated aqueous NaHCO₃ (1 × 20 mL) to neutralize residual acid. Validation Check: Observe the cessation of CO₂ evolution (bubbling).

-

Wash with Brine (1 × 20 mL) to pre-dry the organic layer.

-

-

Isolation: Dry the organic layer over anhydrous MgSO₄. Filter and concentrate in vacuo. Purify the crude residue via recrystallization (e.g., from ethanol) or flash column chromatography (Hexanes/Ethyl Acetate) to afford the pure sulfonamide[3].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and product yield, derived from standard optimization matrices.

| Entry | Solvent | Base (Eq) | Temp Profile | Yield (%) | Causal Observation / Outcome |

| 1 | DCM | TEA (1.5) | 0 °C → RT | 88% | Optimal conditions; clean conversion, minimal byproducts. |

| 2 | THF | TEA (1.5) | 0 °C → RT | 76% | Slower reaction rate; THF coordinates differently than DCM. |

| 3 | DCM | None | RT | <20% | Reaction stalls; HCl byproduct protonates the starting amine. |

| 4 | DCM | Pyridine (3.0) | Reflux | 42% | High di-sulfonylation observed due to excess heat and base. |

| 5 | Ethanol | TEA (1.5) | RT | <5% | Competitive solvolysis forms ethyl 4-bromobenzenesulfonate. |

Troubleshooting Guide

-

Issue: Significant presence of sulfonic acid byproduct (highly polar baseline spot on TLC).

-

Cause: Moisture in the reaction environment hydrolyzing the 4-bromobenzenesulfonyl chloride[4].

-

Solution: Ensure all glassware is oven-dried and solvents are strictly anhydrous. Store the sulfonyl chloride in a desiccator.

-

-

Issue: Formation of a less polar secondary spot (Di-sulfonylation).

-

Cause: Over-reaction of a primary amine with excess sulfonyl chloride, exacerbated by high temperatures[4].

-

Solution: Strictly control the temperature at 0 °C during addition and avoid using more than 1.1 equivalents of the sulfonyl chloride.

-

References

-

Macmillan Group. "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation." Princeton University, 2023. URL: [Link]

-

Lakrout, S., et al. "A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions." RSC Advances, 2013. URL: [Link]

-

Bowser, J.R., et al. "Preparation of sulfonamides from N-silylamines." PMC, 2014. URL:[Link]

-

Thermo Scientific Chemicals. "4-Bromobenzenesulfonyl chloride, 98+%." Fisher Scientific Catalog. URL: [Link]

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. CAS 98-58-8: 4-Bromobenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. 4-Bromobenzenesulfonyl chloride, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

Application Notes and Protocols: The Reaction of 4-Bromobenzenesulfonyl Chloride with Primary and Secondary Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the reaction of 4-bromobenzenesulfonyl chloride with primary and secondary amines, a cornerstone transformation in modern organic and medicinal chemistry. As a versatile bifunctional reagent, 4-bromobenzenesulfonyl chloride serves not only as a robust platform for the synthesis of sulfonamides but also as a valuable building block for more complex molecular architectures through subsequent modifications of the bromo substituent.[1][2][3] These application notes delve into the underlying reaction mechanisms, provide detailed, field-proven protocols for the synthesis of N-substituted-4-bromobenzenesulfonamides, and discuss the significance of this chemistry in the context of drug discovery and development.

Introduction: The Significance of 4-Bromobenzenesulfonyl Chloride in Amine Chemistry

4-Bromobenzenesulfonyl chloride is a white to off-white crystalline solid that is a pivotal reagent in organic synthesis.[3][4] Its utility stems from two key structural features: a highly reactive sulfonyl chloride group and a bromo-substituted phenyl ring.[1][3] The electrophilic nature of the sulfonyl chloride moiety facilitates its reaction with nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[5][6][7] This reaction is fundamental to the well-known Hinsberg test, a classical method for distinguishing between primary, secondary, and tertiary amines.[5][6][7][8][9]